2,6-Bis(chloromethyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

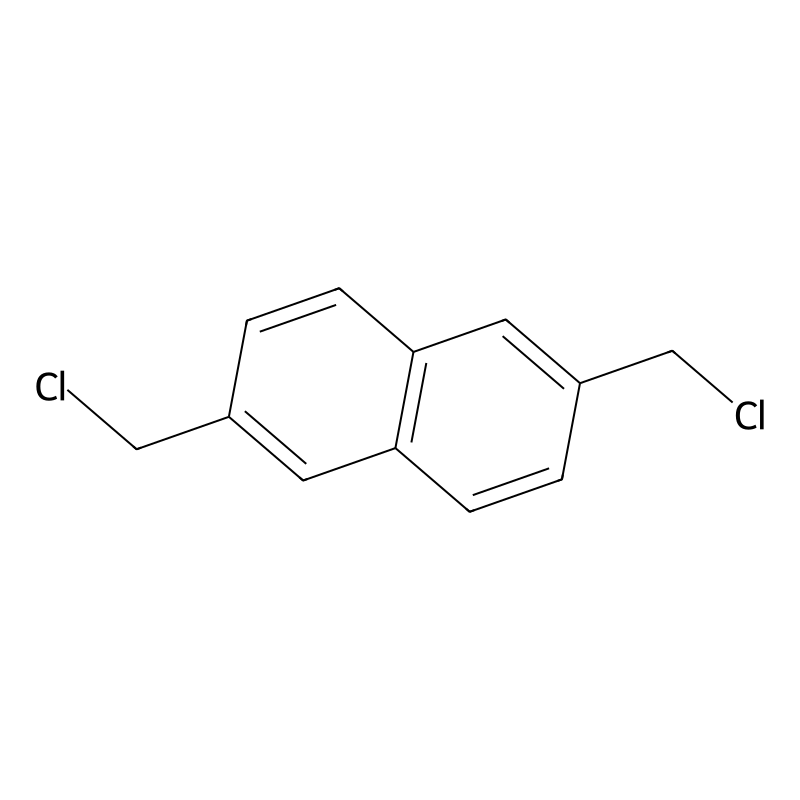

2,6-Bis(chloromethyl)naphthalene is a chemical compound with the formula . It consists of a naphthalene ring substituted with two chloromethyl groups at the 2 and 6 positions. This compound is of interest due to its potential applications in organic synthesis and material science, particularly as a precursor for various derivatives and functionalized materials.

The primary reaction involving 2,6-bis(chloromethyl)naphthalene is its participation in nucleophilic substitution reactions. The chloromethyl groups can be replaced by various nucleophiles, allowing the synthesis of diverse derivatives. For example, palladium-catalyzed reactions can lead to the formation of ortho- or para-substituted carbocycles through nucleophilic dearomatization processes .

Additionally, it can undergo electrophilic aromatic substitution reactions due to the presence of the naphthalene framework, which is susceptible to electrophilic attack.

The synthesis of 2,6-bis(chloromethyl)naphthalene typically involves the chloromethylation of naphthalene using formaldehyde and hydrochloric acid in the presence of a phase transfer catalyst. A notable method includes:

- Reagents: Naphthalene, paraformaldehyde, sulfuric acid, hydrochloric acid.

- Procedure: Naphthalene is reacted with paraformaldehyde in an inert solvent like methylcyclohexane under controlled temperature (around 80 °C) while continuously blowing hydrogen chloride gas. The reaction can yield up to 77% of the desired product .

2,6-Bis(chloromethyl)naphthalene has several applications in organic synthesis:

- Precursor for Functionalized Compounds: It serves as a building block for synthesizing various naphthalene derivatives.

- Polymer Chemistry: It can be used in the production of polymers with specific properties due to its chloromethyl groups.

- Material Science: Its derivatives may find applications in developing new materials with unique electronic or optical properties.

Several compounds share structural similarities with 2,6-bis(chloromethyl)naphthalene. Here are some notable examples:

Uniqueness

The uniqueness of 2,6-bis(chloromethyl)naphthalene lies in its specific substitution pattern on the naphthalene ring. This configuration allows for distinct reactivity profiles that are not present in other similar compounds. The presence of two chloromethyl groups at the 2 and 6 positions enhances its potential for further functionalization compared to compounds with single substitutions or different substituent types.